1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-7(5-15)4-14(13-8)3-6-1-2-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOLPLIEWRFREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a sequence of:
- Construction of the pyrazole core with appropriate substitution,
- Introduction of the trifluoromethyl group at the C3 position,
- Alkylation at the N1 position with a cyclopropylmethyl group,
- Formylation at the C4 position to introduce the aldehyde group.
This approach typically requires careful control of reaction conditions to optimize regioselectivity, yield, and purity.
Alkylation of Pyrazole Nitrogen with Cyclopropylmethyl Group
The N1-alkylation of pyrazole derivatives is commonly achieved by nucleophilic substitution using cyclopropylmethyl halides or related electrophiles under basic conditions. Polar aprotic solvents such as dimethylformamide or acetonitrile enhance the nucleophilicity of the pyrazole nitrogen, improving alkylation efficiency.
- Use of bases such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen,
- Reaction temperature control to avoid side reactions,
- Solvent choice impacts reaction rate and selectivity.
Introduction of the Trifluoromethyl Group at C3 Position
The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reagents or by using trifluoromethylated building blocks in the initial pyrazole ring synthesis.
- Utilizing trifluoroacetyl halides or trifluoromethyl ketones as starting materials,
- Cyclization reactions involving trifluoromethylated intermediates,
- Catalytic processes to enhance regioselectivity and yield.
Formylation at the C4 Position (Vilsmeier-Haack Reaction)
The aldehyde group at the C4 position is typically introduced by the Vilsmeier-Haack reaction, a well-established method for formylating electron-rich aromatic and heteroaromatic rings.
- React the pyrazole derivative with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF),
- Maintain reaction temperature around 20–95°C for several hours,
- Work-up involves neutralization, extraction, and purification by chromatography or recrystallization.
This method is noted for its efficiency and relatively mild conditions, suitable for sensitive pyrazole derivatives.
Representative Preparation Method (Literature-Based)
A typical preparation method for pyrazole-4-carbaldehyde derivatives, applicable to the target compound, is summarized below:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. N1-Alkylation | Cyclopropylmethyl halide, base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), RT to reflux | Alkylation of pyrazole nitrogen to introduce cyclopropylmethyl group | High regioselectivity required |
| 2. Introduction of CF3 group | Trifluoromethylated building block or electrophilic trifluoromethylation reagent, catalyst if needed | Installation of trifluoromethyl at C3 position | Moderate to high yield depending on method |
| 3. Formylation | POCl3 + DMF (Vilsmeier reagent), 20–95°C, 16 hours | Formylation at C4 position via Vilsmeier-Haack reaction | Moderate yield (~35-50%), purification by silica gel chromatography |
Detailed Research Findings and Data
Research on related pyrazole carbaldehydes indicates:
- The Vilsmeier-Haack reaction is effective for formylation but may require optimization to improve yield and purity.
- Alkylation reactions benefit from temperature control and solvent choice to minimize side products.
- Trifluoromethyl introduction often involves cyclization of trifluoromethylated intermediates, which can be catalyzed by iodide salts to improve selectivity and yield.
A notable patent (CN111362874B) describes a related process for pyrazole carboxylic acids with difluoromethyl groups, involving:
- Substitution/hydrolysis of alpha,beta-unsaturated esters with difluoroacetyl halides,
- Condensation/cyclization with methylhydrazine in the presence of sodium or potassium iodide,
- Recrystallization from alcohol-water mixtures to achieve high purity and yield (~75%).
While this patent focuses on difluoromethyl rather than trifluoromethyl groups, the catalytic and purification strategies may be adapted for trifluoromethyl derivatives to improve synthesis efficiency.
Summary Table of Preparation Methods
The preparation of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves a combination of selective N1-alkylation, trifluoromethyl group introduction, and Vilsmeier-Haack formylation. Optimization of reaction conditions such as solvent choice, temperature, catalysts, and purification steps is crucial to achieving high yield and purity.
Adaptation of catalytic methods and recrystallization techniques from related pyrazole carboxylic acid syntheses can enhance the efficiency of trifluoromethylated pyrazole aldehyde preparation.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which can be beneficial for targeting cancer cells. Studies have shown that similar pyrazole derivatives can inhibit tumor growth in various cancer models, suggesting that 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde may possess similar properties .
Anti-inflammatory Properties
Pyrazole derivatives are also known for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for the development of new anti-inflammatory drugs. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
Agrochemical Applications
Pesticide Development
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity against pests while reducing toxicity to non-target species. This selective toxicity is essential for developing sustainable agricultural practices .
Fungicidal Activity
Preliminary studies indicate that pyrazole derivatives can exhibit fungicidal properties against various plant pathogens. The incorporation of the cyclopropylmethyl group may further enhance these effects by improving the compound's ability to penetrate fungal cell walls .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their anticancer activity against breast cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .
Case Study 2: Agrochemical Efficacy
A field trial conducted by agricultural scientists tested the efficacy of a formulation containing this compound against common crop diseases. The results showed a reduction in disease incidence by over 40% compared to untreated controls, demonstrating its potential as an effective fungicide .
Mechanism of Action
The mechanism by which 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring can act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Key Observations :
- 1-Position: Bulky groups like 4-isopropylbenzyl () or aromatic substituents (e.g., benzoyl in ) enhance antimicrobial or antioxidant activity.
- 3-Position : Trifluoromethyl groups (as in the target compound and ) increase electronegativity and lipophilicity, which may enhance membrane permeability and target binding. Halogenated analogs (e.g., 4-fluorophenyl in ) show improved antibacterial potency due to electron-withdrawing effects .
Antimicrobial Activity
- The 4-isopropylbenzyl analog () demonstrated superior activity against P. aeruginosa (MIC: 2 µg/mL) and S. aureus (MIC: 4 µg/mL) compared to ampicillin (MIC: 8 µg/mL). The trifluoromethyl group in the target compound may further enhance activity against resistant strains due to increased metabolic stability .
- Halogenated derivatives (e.g., 4-chlorophenyl in ) showed enhanced antibacterial activity, suggesting that the cyclopropylmethyl group (non-halogen) in the target compound may prioritize different mechanisms, such as membrane disruption or enzyme inhibition .
Antioxidant and Anti-Inflammatory Activity
- Benzoyl-substituted analogs () exhibited significant antioxidant activity (IC₅₀: 12–18 µM) via free radical scavenging.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values (estimated logP for the target compound: ~2.5), enhancing membrane permeability compared to non-fluorinated analogs (e.g., 3-phenyl derivatives in , logP ~2.0) .
- Solubility : The carbaldehyde group improves aqueous solubility (~1.2 mg/mL predicted) compared to ester or ether derivatives (e.g., ’s propargylated analog) .
Biological Activity
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, an organic compound with the molecular formula CHFNO, is characterized by a unique combination of a cyclopropylmethyl group, a trifluoromethyl group, and a pyrazole ring with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug discovery.
The compound can be synthesized through multi-step reactions involving strong bases and solvents like dimethylformamide (DMF). The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which is crucial for its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group increases the compound's affinity for biological membranes and enzymes, while the pyrazole ring can act as a ligand for specific receptors or enzymes.
Antimicrobial and Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial and anti-inflammatory activities. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains and modulate inflammatory pathways .
Inhibition of Enzymatic Activity
A notable area of research involves the inhibition of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. Pyrazole-based compounds have been optimized to exhibit low nanomolar inhibition of LDH activity, demonstrating potential in targeting metabolic pathways in cancer cells .
Study on LDH Inhibition
In a study focusing on pyrazole-based LDH inhibitors, compounds similar to this compound were shown to significantly reduce lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673). The results indicated that these compounds could effectively engage with LDHA, suggesting their potential as therapeutic agents in cancer treatment .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of pyrazole derivatives at various adenosine receptor subtypes. For example, some compounds demonstrated high affinity for the hA3 receptor, which could be linked to their structural features derived from the pyrazole moiety .
Comparative Analysis
A comparative analysis was conducted between this compound and other similar compounds:
Q & A
Q. Key Considerations :
- Purity of intermediates (e.g., 3-(trifluoromethyl)-5-chloropyrazole) is critical to avoid side reactions.
- Solvent choice (e.g., DMF for Vilsmeier-Haack) impacts reaction efficiency .
Basic: How is the crystal structure of this compound validated in academic research?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
- Crystals are grown via slow evaporation of a solvent (e.g., ethanol or dichloromethane).
- Diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Software suites like SHELX or Olex2 refine the structure, confirming bond lengths, angles, and stereochemistry .
Q. Example Data :
| Parameter | Value for Pyrazole Derivatives |
|---|---|
| C=O Bond Length | 1.21–1.23 Å |
| Dihedral Angle (Pyrazole Ring) | 2–5° deviation from planarity |
Advanced: How can researchers optimize the introduction of the cyclopropylmethyl group?
Answer:
Optimization strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics compared to DMF .
- Temperature Control : Reactions at 60–80°C reduce side-product formation (e.g., elimination byproducts) .
Case Study :
A 2024 protocol achieved 85% yield by reacting 5-chloro-3-(trifluoromethyl)pyrazole-4-carbaldehyde with cyclopropylmethyl bromide in acetonitrile at 70°C for 12 hours .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Contradictions often arise in NMR or mass spectrometry due to tautomerism or impurities. Mitigation steps:
Multi-Technique Cross-Validation :
- Compare -NMR with -NMR and HSQC to assign ambiguous peaks.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ions .
Dynamic NMR Studies : For tautomeric equilibria (e.g., pyrazole ring puckering), variable-temperature NMR can identify shifting peaks .
Chromatographic Purity : HPLC or GC-MS ensures intermediates are free of contaminants .
Basic: What safety protocols are essential for handling this compound?
Answer:
Q. Emergency Measures :
Advanced: What methodologies are employed to evaluate its biological activity?
Answer:
- In Vitro Assays :
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., CYP450 enzymes) .
Q. Data Interpretation :
Advanced: How do substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group increases electrophilicity at the 4-carbaldehyde position, facilitating nucleophilic additions (e.g., Grignard reactions) .
- Steric Effects : The cyclopropylmethyl group hinders reactions at the pyrazole N1 position, directing modifications to the carbaldehyde moiety .
Q. Substituent Reactivity Table :
| Substituent | Effect on Reactivity | Example Reaction |
|---|---|---|
| Trifluoromethyl (-CF₃) | Enhances electrophilicity | Aldol condensation |
| Cyclopropylmethyl | Steric hindrance at N1 | Suzuki-Miyaura coupling |
Advanced: What role does ultrasound play in synthesizing related pyrazole derivatives?
Answer:
Ultrasound (20–40 kHz) accelerates reactions via cavitation effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
